Aviglycine is derived from the amino acid pathway in plants and is classified as a plant growth regulator. It specifically inhibits the enzyme 1-aminocyclopropane-1-carboxylic acid synthase, which is pivotal in the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylic acid, the precursor to ethylene. This classification positions aviglycine within the broader category of ethylene inhibitors, which are sought after for their applications in postharvest management and crop production.
The synthesis of aviglycine can be achieved through various chemical methods. One notable approach involves the use of copper chelation to prevent unwanted reactions at the alpha-amino group during synthesis. The process typically includes:
The melting point of N-acetyl aviglycine has been reported at approximately 178°C, indicating its thermal stability during handling and application .
Aviglycine has a complex molecular structure characterized by its functional groups that facilitate its biological activity. The molecular formula for aviglycine is . Key structural features include:
Spectroscopic analyses such as nuclear magnetic resonance have confirmed the presence of expected signals corresponding to various carbon environments within the molecule, supporting its proposed structure .
Aviglycine primarily functions through its interaction with metabolic pathways involved in ethylene production. Its main reaction mechanism involves:
Experimental studies have shown that concentrations above 5 μM of aviglycine effectively inhibit ethylene production in various plant tissues .
The mechanism by which aviglycine exerts its effects involves:
Data from various studies indicate that aviglycine's efficacy can vary based on application methods and environmental conditions, highlighting its role as a potent tool in managing plant growth responses .
Aviglycine exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a plant growth regulator .
Aviglycine finds extensive applications in agriculture, particularly in:
Aviglycine (aminoethoxyvinylglycine, AVG) is primarily produced through controlled microbial fermentation processes utilizing Streptomyces species, soil-dwelling Gram-positive bacteria renowned for their metabolic diversity in antibiotic production [2] [9]. The fermentation occurs in aerated bioreactors under precise physiological conditions, typically spanning 5-7 days with rigorous monitoring of parameters including pH (optimally maintained at 6.8), temperature (28-30°C), dissolved oxygen, and agitation rates (150-200 rpm) to maximize yield [9]. Carbon source selection critically influences metabolic flux toward aviglycine biosynthesis, with glycerol demonstrating superior efficacy at 1.044 molar concentration due to its role in precursor generation without catabolite repression [2]. Nitrogen availability is equally crucial, with arginine (0.020 molar) identified as the optimal nitrogen source for supporting the amino acid-derived biosynthetic pathway [2].
Fermentation media composition follows a semi-defined strategy, incorporating complex nitrogen sources like soybean flour (2% w/v) alongside mineral salts (MgSO₄·7H₂O, FeSO₄·7H₂O) and osmotic stabilizers such as mannitol (2% w/v) [9]. The iron concentration is deliberately modulated—initially sufficient to support biomass accumulation but progressively depleted to trigger secondary metabolite production. This nutrient shift strategy capitalizes on the physiological link between iron stress and hydroxamate-type metabolite synthesis in actinomycetes, indirectly enhancing aviglycine output through shared biosynthetic machinery [9]. Fermentation kinetics typically exhibit a growth-associated production profile, with aviglycine titers peaking during late logarithmic to early stationary phase, necessitating precise harvest timing [9].
Table 1: Optimized Fermentation Parameters for Aviglycine Production in Streptomyces
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Carbon Source | Glycerol (1.044 M) | 25-30% increase vs. glucose |
Nitrogen Source | Arginine (0.020 M) | Essential for amino acid backbone |
Temperature | 28-30°C | Maintains enzyme kinetics |
pH | 6.8 ± 0.2 | Maximizes enzyme activity |
Aeration/Agitation | 150-200 rpm | Prevents oxygen limitation |
Critical Minerals | Mg²⁺, Fe²⁺, Zn²⁺ | Cofactors for biosynthetic enzymes |
Strain improvement programs focus on genetic manipulation and media engineering to overcome natural limitations in aviglycine biosynthesis. Wild-type strains like Streptomyces antibioticus Sr15.4 and S. pilosus ATCC 19797 serve as starting points for yield enhancement through mutagenesis screening (UV, chemical) and rational metabolic engineering [2] [9]. Mutant selection targets resistance to pathway analogs like S-adenosylhomocysteine or ethylene precursors, enabling isolation of deregulated strains with 3-5 fold yield increases [9]. Modern approaches employ genome mining to identify biosynthetic gene clusters (BGCs) encoding the predicted multienzyme pathway for aviglycine assembly, followed by promoter engineering to amplify expression of rate-limiting enzymes such as pyridoxal phosphate-dependent aminotransferases [8] [9].
Nutrient optimization studies reveal profound nitrogen source effects, where combinations of ammonium chloride (0.1% w/v) and amino acid supplements (glycine, lysine at 0.05% w/v) elevate titers by 8-fold compared to basal media, likely through enhanced precursor supply [9]. Phosphate concentration exhibits a dual regulatory role—sufficient for growth (KH₂PO₄/K₂HPO₄ buffer, 0.05M) but deliberately limited to avoid repression of secondary metabolism. Simultaneously, vitamin cofactors (riboflavin, thiamine) and trace element cocktails (Zn²⁺, Mn²⁺ at 0.001% w/v) are critical for optimizing the activity of oxygenases and aminotransferases involved in the ethylene inhibitor's biosynthesis [9]. Transcriptomic analyses of high-producing strains consistently show upregulation of PLP-dependent enzymes and iron-regulated transporters, confirming the interconnectedness of nitrogen metabolism and siderophore-like pathways in aviglycine production [8].
Post-fermentation processing begins with biomass separation via continuous centrifugation (10,000 × g, 15°C) or depth filtration to remove mycelia, yielding a clarified supernatant containing aviglycine [3] [5]. Initial concentration employs tangential flow filtration (TFF) with 1-5 kDa molecular weight cut-off membranes, reducing process volumes 5-10 fold while retaining >95% product [3]. Subsequent purification leverages ion-exchange chromatography on strong cation exchangers (e.g., SP-Sepharose) at pH 4.0, exploiting aviglycine's cationic nature (pKa ~9.5) for selective adsorption, followed by gradient elution with NaCl (0.1–0.5M) [5] [6]. Alternative approaches include adsorption resins (e.g., Diaion HP20) for hydrophobic interaction-based capture, effectively removing pigments and hydrophobic impurities while achieving 80-90% recovery [5].
The hydrochloride salt formation is a critical stabilization step enhancing aviglycine's shelf-life and handling properties. Following chromatographic purification, the eluate is adjusted to pH 2.0–3.0 with hydrochloric acid under controlled temperature (4°C) to minimize degradation [6]. Preferential crystallization is induced by adding ethanol or acetone as anti-solvents (30–40% v/v), yielding white crystalline precipitates. The crystals undergo vacuum drying (40°C, 24h) to achieve <5% moisture content, enhancing stability [6]. Process efficiency is monitored through step-yield tracking, with typical recoveries of 70–85% during salt formation. Final product purity (>95%) is verified via HPLC using hydrophilic interaction liquid chromatography (HILIC) columns and UV detection at 210 nm [6].
Table 2: Downstream Processing Efficiency Metrics for Aviglycine HCl Production
Processing Stage | Key Technology | Recovery Yield | Purity Increase |
---|---|---|---|
Clarification | Disc-stack centrifugation | 98-99% | <5% |
Concentration | TFF (3 kDa membrane) | 95-97% | 2-3 fold |
Purification | Cation-exchange chromatography | 80-85% | 85% → 93% |
Crystallization | Acidification + anti-solvent | 75-80% | 93% → 97% |
Drying | Vacuum tray drying | 99% | Maintained |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7